3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[221]heptan-2-one is a brominated bicyclic ketone with the molecular formula C10H12Br4O This compound is known for its unique structure, which includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of bromination and radical chemistry would apply similarly in an industrial setting, with considerations for scale-up and safety.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 would produce a less brominated bicyclic ketone.
Scientific Research Applications
3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
Biological Studies: Studied for its effects on biological systems, including potential antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, it may interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Similar structure but with fewer bromine atoms.
1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Another brominated derivative with a different substitution pattern.
Uniqueness
3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its multiple bromine atoms make it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.
Properties
Molecular Formula |
C10H13Br3O |
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Molecular Weight |
388.92 g/mol |
IUPAC Name |
3,3-dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H13Br3O/c1-8-4-3-6(9(8,2)5-11)10(12,13)7(8)14/h6H,3-5H2,1-2H3 |
InChI Key |
UQWCFNOCILWLGO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1(C)CBr)C(C2=O)(Br)Br |
Origin of Product |
United States |
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